molecular formula C15H11N3O2S B2586461 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide CAS No. 1797644-33-7

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide

Cat. No.: B2586461
CAS No.: 1797644-33-7
M. Wt: 297.33
InChI Key: REVBKHFIBAZSOL-UHFFFAOYSA-N
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Description

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with pyridin-2-yloxy and thiazol-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide typically involves the following steps:

    Formation of Pyridin-2-yloxy Intermediate: This step involves the reaction of pyridine-2-ol with a suitable halogenating agent to form pyridin-2-yloxy.

    Formation of Thiazol-2-yl Intermediate: Thiazole derivatives can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the pyridin-2-yloxy intermediate with the thiazol-2-yl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Substitution: Substituted benzamide derivatives with various functional groups.

Scientific Research Applications

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)aniline
  • 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)phenol
  • 3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzoic acid

Uniqueness

3-(pyridin-2-yloxy)-N-(thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-10H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVBKHFIBAZSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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